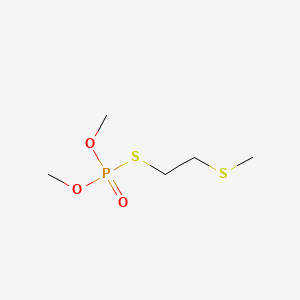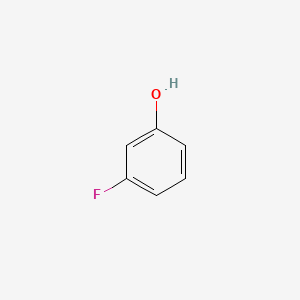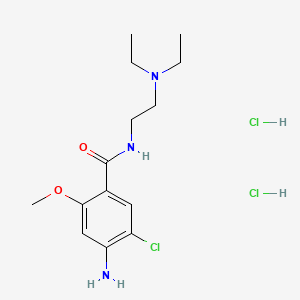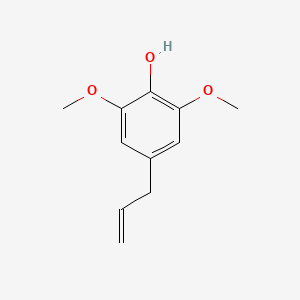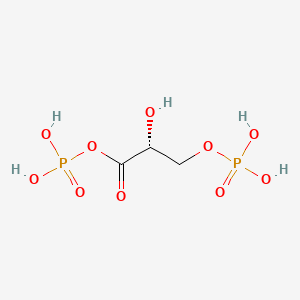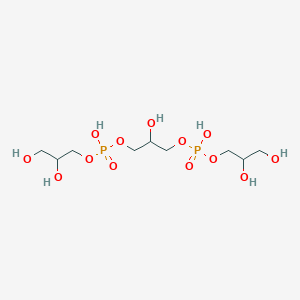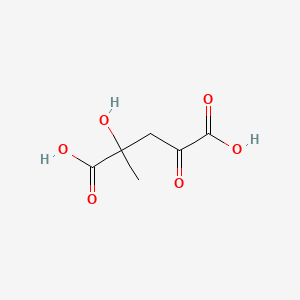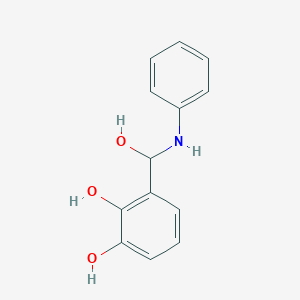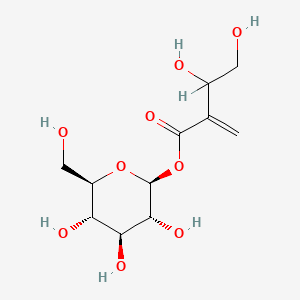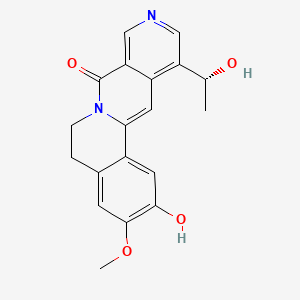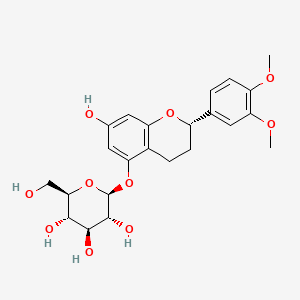
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate, also known as diphytanoyl phosphatidylcholine, is a synthetic phospholipid. This compound is characterized by its unique structure, which includes two phytanoyl chains attached to a glycerol backbone, and a phosphocholine head group. It is commonly used in various scientific research applications due to its stability and biocompatibility .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves the esterification of diphytanoyl phosphatidic acid with glycerol and phosphocholine. The reaction typically requires the use of catalysts and specific reaction conditions to ensure high yield and purity. The product is then purified through crystallization and other purification techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反应分析
Types of Reactions
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phospholipids.
Reduction: Reduction reactions can modify the functional groups within the molecule, altering its properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can lead to the formation of hydroperoxides, while reduction can yield alcohols or other reduced forms of the compound .
科学研究应用
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: The compound is employed in the study of cell membranes and lipid-protein interactions.
Medicine: It is used in drug delivery systems due to its biocompatibility and ability to form stable liposomes.
作用机制
The mechanism of action of (2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate involves its integration into lipid bilayers, where it interacts with other lipids and proteins. This interaction can influence membrane fluidity, permeability, and the function of membrane-bound proteins. The compound’s molecular targets include various membrane proteins and enzymes involved in cellular signaling pathways .
相似化合物的比较
Similar Compounds
1,2-Diphytanoyl-sn-glycero-3-phosphocholine: Similar in structure but with different chain lengths and saturation levels.
1,2-Dipalmitoyl-sn-glycero-3-phosphocholine: Another phospholipid with different fatty acid chains.
1,2-Dioleoyl-sn-glycero-3-phosphocholine: Contains unsaturated fatty acid chains, leading to different physical properties.
Uniqueness
(2R)-2,3-Bis((3,7,11,15-tetramethylhexadecanoyl)oxy)propyl (2-(trimethylammonio)ethyl) phosphate is unique due to its branched phytanoyl chains, which confer increased stability and resistance to oxidation compared to other phospholipids. This makes it particularly useful in applications requiring long-term stability and biocompatibility .
属性
CAS 编号 |
32448-32-1 |
|---|---|
分子式 |
C48H96NO8P |
分子量 |
846.3 g/mol |
IUPAC 名称 |
2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H96NO8P/c1-38(2)20-14-22-40(5)24-16-26-42(7)28-18-30-44(9)34-47(50)54-36-46(37-56-58(52,53)55-33-32-49(11,12)13)57-48(51)35-45(10)31-19-29-43(8)27-17-25-41(6)23-15-21-39(3)4/h38-46H,14-37H2,1-13H3 |
InChI 键 |
UKDDQGWMHWQMBI-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
规范 SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C |
Key on ui other cas no. |
64626-70-6 |
同义词 |
1,2-diphytanoyl-sn-glycero-3-phosphocholine 1,2-diphytanoylphosphatidylcholine 1,2-diphytanyl-sn-glycero-3-phosphocholine diphytanoyl lecithin diphytanoylphosphatidylcholine DPhPC cpd DPhyPC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


